molecular formula C9H9ClO3 B584421 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 CAS No. 1794737-29-3

5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6

Cat. No.: B584421
CAS No.: 1794737-29-3
M. Wt: 208.639
InChI Key: HPTHYBXMNNGQEF-KLFIIISESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 typically involves the esterification of 5-Chloro-2-methoxy-benzoic acid with isotopically labeled methanol ([13C2,d6]methanol). The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of isotopically labeled reagents requires specialized facilities to handle and store these materials.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The isotopic labeling allows for the detailed study of molecular interactions and transformations within biological systems. The compound targets specific enzymes and pathways, providing insights into metabolic processes and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 lies in its isotopic labeling. This labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy, making it invaluable for detailed mechanistic studies and environmental analysis.

Properties

IUPAC Name

trideuterio(113C)methyl 5-chloro-2-(trideuterio(113C)methoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1+1D3,2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHYBXMNNGQEF-KLFIIISESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O[13C]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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